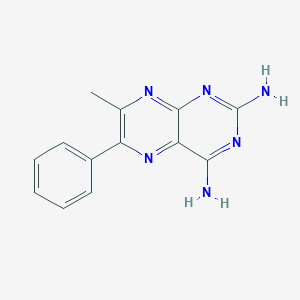

7-Methyl-6-phenylpteridine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-6-phenylpteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6/c1-7-9(8-5-3-2-4-6-8)17-10-11(14)18-13(15)19-12(10)16-7/h2-6H,1H3,(H4,14,15,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMJBZJNWIOSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=NC(=NC2=N1)N)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436699 | |

| Record name | 7-Methyl-6-phenylpteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029-87-4 | |

| Record name | 7-Methyl-6-phenylpteridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques in Pteridine Research

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of pteridine (B1203161) derivatives from complex mixtures. Its high resolution and adaptability to various detection methods make it an invaluable tool for pteridine analysis.

Integration of Fluorimetric and Spectrophotometric Detection Techniques

Pteridines, including 7-Methyl-6-phenylpteridine-2,4-diamine, often exhibit native fluorescence, a property that is leveraged for highly sensitive and selective detection in HPLC. Fluorimetric detectors can achieve significantly lower detection limits compared to standard UV-Vis spectrophotometric detectors. The selection of optimal excitation and emission wavelengths is crucial for maximizing sensitivity and minimizing interference from co-eluting compounds. While specific fluorimetric data for this compound is not extensively detailed in publicly available literature, the general principles of pteridine analysis suggest that excitation wavelengths in the range of 350-370 nm and emission wavelengths around 440-460 nm are typically effective.

Spectrophotometric detection, usually performed using a diode array detector (DAD) or a variable wavelength detector (VWD), provides valuable information about the ultraviolet-visible absorption spectrum of the analyte. This can aid in peak identification and purity assessment.

Table 1: Representative HPLC Parameters for Pteridine Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-6) and an organic modifier (e.g., methanol (B129727) or acetonitrile) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Injection Volume | 10 - 20 µL |

| Fluorimetric Detection | Excitation: ~360 nm, Emission: ~450 nm |

| Spectrophotometric Detection | 254 nm, 280 nm, or full spectrum scan (DAD) |

Note: These are generalized parameters and would require optimization for the specific analysis of this compound.

Coupling with Mass Spectrometry (HPLC-MS/MS) for Comprehensive Profiling

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides an exceptionally powerful tool for the unambiguous identification and quantification of pteridines. This technique combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry. Electrospray ionization (ESI) is a commonly used soft ionization technique for pteridines, as it typically produces protonated molecular ions [M+H]+ with minimal fragmentation in the source.

In the tandem mass spectrometer, the precursor ion corresponding to the protonated this compound would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This pattern serves as a molecular fingerprint, allowing for highly selective detection and confirmation of the analyte's identity, even in complex biological matrices.

Capillary Electrophoresis (CE) for Pteridine Analysis

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of pteridines. CE separations are based on the differential migration of analytes in an electric field, providing a different selectivity compared to chromatography. This technique is particularly advantageous for the analysis of charged or highly polar compounds and requires only nanoliter sample volumes.

Application of Laser-Induced Fluorescence (LIF) Detection

To overcome the inherent sensitivity limitations of UV absorbance detection in CE, which are due to the small capillary dimensions, Laser-Induced Fluorescence (LIF) detection is often employed. nih.govnih.gov LIF utilizes a focused laser beam as the excitation source, enabling extremely low detection limits, often in the picomolar to femtomolar range. nih.gov For pteridines that are naturally fluorescent, CE-LIF is a highly effective analytical method. nih.govnih.gov The high resolving power of CE combined with the sensitivity of LIF allows for the analysis of pteridines in complex samples with minimal sample preparation. nih.gov

Table 2: Illustrative CE-LIF Parameters for Pteridine Separation

| Parameter | Typical Value/Condition |

|---|---|

| Capillary | Fused-silica, 50-75 µm i.d., 40-60 cm total length |

| Background Electrolyte (BGE) | Borate or phosphate buffer, pH 8-10 |

| Separation Voltage | 15 - 25 kV |

| Injection Mode | Hydrodynamic or electrokinetic |

| LIF Excitation | Argon ion laser (e.g., 325 nm or 350 nm) or solid-state laser |

| LIF Emission | Collected through a band-pass filter centered around 450 nm |

Note: Specific migration times and detection limits for this compound would need to be determined experimentally.

Mass Spectrometry (MS) Applications in Pteridine Studies

Mass spectrometry is an indispensable tool for the structural characterization of pteridine compounds. It provides precise molecular weight information and, through fragmentation analysis, valuable insights into the molecular structure.

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-Resolution Mass Spectrometry (HRMS), often performed using Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzers, allows for the determination of the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula of an unknown pteridine or its metabolites can be confidently determined.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted Exact Mass [M+H]⁺ |

|---|

Note: This table presents a predicted value. Experimental verification is necessary for confirmation.

Single-Cell Inductively Coupled Plasma Mass Spectrometry (SC-ICP-MS) for Quantitative Cellular Analysis

Single-Cell Inductively Coupled Plasma Mass Spectrometry (SC-ICP-MS) is a cutting-edge analytical technique that allows for the quantification of metals and some non-metals within individual cells. This method offers unparalleled insight into cellular heterogeneity, uptake of therapeutic agents, and the intrinsic elemental composition of cell populations. perkinelmer.com

In the context of pteridine research, SC-ICP-MS could theoretically be employed to study the interaction of metal-based pteridine complexes within biological systems. However, for a purely organic molecule like this compound, direct analysis by SC-ICP-MS is not a standard application, as the technique is designed to detect specific elements, most commonly metals. rsc.org The primary utility of SC-ICP-MS lies in its ability to analyze metallodrugs or nanoparticles, providing quantitative data on a cell-by-cell basis. perkinelmer.com

For instance, studies on platinum-based drugs have successfully utilized SC-ICP-MS to measure drug content in individual cancer cells, revealing distributions in drug uptake across a cell population. perkinelmer.com This information is crucial for understanding mechanisms of drug resistance and efficacy. Should this compound be functionalized with a metal tag or studied in conjunction with a metal-based therapeutic, SC-ICP-MS would become an invaluable tool for quantitative cellular analysis.

Illustrative Application of SC-ICP-MS in Cellular Analysis:

| Parameter | Description | Typical Data Output |

| Cellular Uptake | Quantification of an element (e.g., a metal tag on a drug) inside a single cell. | Mass of the element per cell (e.g., attograms/cell). |

| Population Heterogeneity | Distribution of the elemental content across a population of thousands of cells. | Frequency distribution histogram showing the range of elemental content. |

| Nanoparticle Analysis | Detection and quantification of metallic nanoparticles within individual cells. | Number of nanoparticles per cell and mass of the metallic element per cell. |

This table illustrates the typical application and data output of SC-ICP-MS in the analysis of metal-containing agents at the single-cell level. Direct application to non-metallic compounds like this compound is not standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the confirmation of its connectivity and stereochemistry. For this compound, ¹H NMR and ¹³C NMR spectroscopy would be the primary methods for structural verification.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for this compound would include:

A singlet for the methyl group protons.

Multiplets in the aromatic region corresponding to the protons of the phenyl group.

Signals for the amine protons, which may be broad and their chemical shift dependent on the solvent and concentration.

A signal for the proton on the pteridine ring system.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the number of distinct carbon environments. This would help to confirm the presence of the pteridine core, the phenyl group, and the methyl group.

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | Singlet | 3H | -CH₃ |

| ~5.0-6.0 | Broad Singlet | 4H | -NH₂ |

| ~7.3-7.6 | Multiplet | 5H | Phenyl-H |

| ~8.5 | Singlet | 1H | Pteridine-H |

This table presents hypothetical ¹H NMR data based on the expected chemical environments of the protons in the this compound structure. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Computational Chemistry and Theoretical Modeling of Pteridine Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. It has been extensively applied to pteridine (B1203161) derivatives to understand their intrinsic chemical properties.

The redox behavior of pteridine derivatives is central to their biological functions, particularly for those acting as cofactors in enzymatic reactions. researchgate.net DFT studies have been instrumental in elucidating the one-electron reduction and oxidation processes in these molecules. researchgate.net Calculations can predict redox potentials and explain how substituents on the pteridine ring influence these properties. For instance, studies on various pteridine compounds have shown that the reductive strength increases in the order of aromatic, dihydro, and tetrahydro forms, a trend that is well-reproduced by DFT calculations. researchgate.net

The presence of different functional groups can significantly alter the electronic landscape and, consequently, the redox potentials. For example, lumazine (B192210), which contains two carbonyl groups in its pyrimidine (B1678525) ring, has been calculated to have a high oxidation potential. mdpi.com These computational models allow for a systematic investigation of how modifications, such as the methyl and phenyl groups in 7-Methyl-6-phenylpteridine-2,4-diamine, would likely impact its redox characteristics. The ability of pterins to participate in redox chemistry, including 4 e−, 4 H+ redox transfers over sequential steps, is fundamental to their biological roles. mdpi.com

Table 1: Predicted Redox Properties of Pteridine Scaffolds Note: This table is a representative example based on general findings in the literature for pteridine derivatives, as specific values for this compound are not readily available.

| Pteridine Form | Relative Oxidation Potential | Relative Reduction Potential |

|---|---|---|

| Aromatic (Oxidized) Pterin | High | Low |

| Dihydropterin | Intermediate | Intermediate |

| Tetrahydropterin | Low | High |

Pteridines are heterocyclic molecules with multiple basic sites, allowing for protonation in aqueous solutions, which leads to a variety of structures differing in their protonation site and tautomeric form. researchgate.net DFT calculations are employed to determine the relative energies of these various protonated and tautomeric forms. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

Molecular docking simulations have been successfully used to study the interaction of pteridine derivatives with various protein targets, such as pteridine reductase 1 (PTR1), a potential drug target. mdpi.comacs.org These simulations can reveal detailed binding modes, identifying key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand. mdpi.com For example, docking studies on novel pteridine derivatives have identified critical interactions with residues like Ser95 and the NADP+ cofactor in the active site of PTR1. acs.org The characterization of these interaction profiles is essential for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. nih.gov

Beyond predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity between a ligand and a protein. frontiersin.org This allows for the virtual screening of compound libraries to identify potential hits. The predicted binding affinities, often expressed in terms of binding energy (e.g., kcal/mol), help in prioritizing compounds for experimental testing. mdpi.com For instance, docking studies have identified pteridine derivatives with binding affinities comparable to or better than known inhibitors like methotrexate. mdpi.com While these scoring functions provide valuable estimates, more rigorous methods like free energy perturbation (FEP) or molecular mechanics/generalized Born surface area (MM/GBSA) calculations are often employed for more accurate binding affinity predictions. nih.gov

Table 2: Example of Molecular Docking Results for Pteridine Derivatives Note: This table presents hypothetical data to illustrate the output of molecular docking studies, as specific data for this compound against a particular target is not available.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pteridine Analog A | Pteridine Reductase 1 | -9.2 | Ser111, Tyr194, Arg17 |

| Pteridine Analog B | Pteridine Reductase 1 | -8.5 | Lys198, Asp181 |

| Methotrexate (Reference) | Pteridine Reductase 1 | -9.5 | Ser111, Arg17, Gly225 |

Molecular Dynamics Simulations for Conformational Analysis and Stability Assessments

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For pteridine systems, MD simulations provide valuable insights into their conformational flexibility and the stability of their complexes with biological targets.

By simulating the behavior of the molecule in a solvated environment, MD can reveal the accessible conformations of the pteridine derivative and its side chains. nih.gov This is particularly important for understanding how the molecule adapts its shape to fit into a protein's binding pocket. For example, MD simulations have been used to study the conformational flexibility of tetrahydrobiopterin, showing a preference for an axial conformation stabilized by intramolecular hydrogen bonds. mdpi.com

Computational Fragment-Based Design Approaches for Novel Pteridine Derivatives

Fragment-based drug design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. springernature.comnih.gov In the context of pteridine derivatives, computational FBDD offers a rational and efficient approach to explore the vast chemical space and design novel molecules with desired biological activities. nih.gov The core principle of this method involves identifying small molecular fragments that bind to a biological target and then growing, linking, or merging these fragments to create a more potent lead compound. researchgate.net

The computational FBDD workflow for designing novel pteridine derivatives typically involves several key steps:

Target Identification and Binding Site Analysis: The process begins with the identification of a biological target, such as an enzyme or receptor, implicated in a disease pathway. The three-dimensional structure of the target is crucial and can be obtained from experimental methods like X-ray crystallography or through computational techniques such as homology modeling. researchgate.netijfmr.com A thorough analysis of the binding site is then performed to identify key interaction points and subpockets that can be targeted by molecular fragments.

Fragment Library Design and Virtual Screening: A diverse library of low-molecular-weight fragments is computationally screened against the identified binding site. researchgate.net These libraries can be general-purpose or specifically tailored to have chemical features complementary to the pteridine scaffold. Virtual screening methods, such as molecular docking, are employed to predict the binding mode and affinity of each fragment. biorxiv.org This step filters down the large initial library to a smaller set of promising fragments.

Fragment Linking and Growing: Once a set of "hit" fragments has been identified, the next step is to elaborate them into more drug-like molecules. This can be achieved through two primary strategies:

Fragment Growing: A single fragment bound in the active site is extended by adding new chemical moieties to occupy adjacent subpockets and form additional favorable interactions.

Fragment Linking: Two or more fragments that bind to different, often adjacent, subpockets of the target are connected by a chemical linker to create a single, more potent molecule. researchgate.net

The design of these novel pteridine derivatives is guided by computational predictions of their binding affinity and other physicochemical properties. For instance, starting with a core pteridine scaffold, different fragments could be computationally evaluated for their potential to improve binding to a target enzyme.

Table 1: Illustrative Example of a Computational Fragment-Based Design Workflow for Pteridine Derivatives

| Step | Description | Computational Tools/Methods | Desired Outcome |

| 1. Target Selection | Identification of a relevant biological target for pteridine inhibitors (e.g., Pteridine Reductase). | Literature review, bioinformatics databases. | A validated 3D structure of the target protein. |

| 2. Binding Site Analysis | Characterization of the active site to identify key residues and pockets. | Molecular visualization software, pocket detection algorithms. | A map of potential interaction sites for ligand binding. |

| 3. Fragment Library Screening | Virtual screening of a fragment library against the target's binding site. | Molecular docking programs (e.g., AutoDock, GOLD). | A ranked list of fragment "hits" with predicted binding poses. |

| 4. Fragment Elaboration | Growing or linking promising fragments to increase affinity and drug-likeness. | Molecular modeling software, de novo design algorithms. | Novel pteridine derivatives with improved predicted potency. |

| 5. In Silico Evaluation | Prediction of ADME/Tox properties and further optimization of lead candidates. | QSAR models, ADME/Tox prediction software. | Prioritized list of candidate compounds for synthesis and experimental testing. |

This systematic, in silico approach significantly accelerates the discovery of novel pteridine-based inhibitors by focusing synthetic efforts on compounds with a higher probability of success. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pteridine Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pteridine derivatives, QSAR models are invaluable for predicting the bioactivity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and providing insights into the structural features that govern their activity. nih.govsddn.es

A key application of QSAR in the context of pteridines is the development of models to predict their inhibitory activity against specific enzymes. For example, a 3D-QSAR study was conducted on a series of Leishmania major pteridine reductase (PTR1) inhibitors. nih.gov This study aimed to identify the crucial chemical features responsible for the inhibitory activity.

The development of a QSAR model typically involves the following steps:

Data Set Compilation: A dataset of pteridine derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include 2D descriptors (e.g., topological indices) or 3D descriptors (e.g., steric and electrostatic fields). nih.gov

Model Generation and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. nih.gov The resulting model is then rigorously validated to ensure its statistical significance and predictive ability.

In the aforementioned 3D-QSAR study on PTR1 inhibitors, a pharmacophore hypothesis was generated. nih.gov This hypothesis identified four key chemical features essential for potent inhibitory activity: two hydrogen-bond donors, one hydrophobic aromatic feature, and one ring aromatic feature. nih.gov The resulting QSAR model demonstrated good predictive power, with a correlation coefficient (r) of 0.80 for an external test set. nih.gov

Table 2: Key Findings from a 3D-QSAR Study on Pteridine Reductase Inhibitors

| Parameter | Description | Finding | Reference |

| Biological Target | Enzyme inhibited by the pteridine derivatives. | Leishmania major Pteridine Reductase (PTR1). | nih.gov |

| QSAR Method | Type of QSAR modeling employed. | 3D-QSAR based pharmacophore modeling. | nih.gov |

| Key Pharmacophore Features | Essential chemical features for inhibitory activity. | Two H-bond donors, one hydrophobic aromatic, one ring aromatic. | nih.gov |

| Model Validation | Statistical measure of the model's predictive ability. | Correlation coefficient (r) of 0.80 for the external test set. | nih.gov |

| Outcome | Impact of the QSAR study. | Prediction of new potent inhibitory scaffolds for PTR1. | nih.gov |

Such validated QSAR models serve as powerful predictive tools. They can be used to screen virtual libraries of novel pteridine derivatives and estimate their biological activity before they are synthesized, thus saving significant time and resources in the drug discovery process. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pteridine Derivatives

General Principles Governing SAR within Pteridine (B1203161) Scaffolds

The biological activity of pteridine derivatives is intricately linked to the nature and position of substituents on the core scaffold. The pyrimidine (B1678525) and pyrazine (B50134) rings offer multiple sites for modification, each with a distinct impact on the molecule's electronic distribution, lipophilicity, and steric profile. These modifications, in turn, dictate the compound's ability to form specific interactions with target biomolecules, such as enzymes and receptors.

Key principles governing SAR in pteridine scaffolds include:

Hydrogen Bonding: The nitrogen atoms within the pteridine rings, as well as appended amino and hydroxyl groups, can act as hydrogen bond donors and acceptors. These interactions are crucial for anchoring the ligand within the binding pocket of a target protein.

Hydrophobic Interactions: The introduction of lipophilic groups, such as alkyl and aryl substituents, can lead to favorable hydrophobic interactions with nonpolar residues in the binding site, thereby enhancing binding affinity.

Steric Factors: The size and shape of substituents play a critical role in determining the compound's fit within the target's binding cleft. Bulky groups can either enhance binding by occupying specific pockets or hinder it through steric clashes.

Electronic Effects: Electron-donating or electron-withdrawing substituents can modulate the electron density of the pteridine ring system, influencing its reactivity and its ability to participate in electrostatic or pi-stacking interactions.

A systematic exploration of these factors through the synthesis and biological evaluation of analog series allows for the elucidation of a comprehensive SAR profile, guiding the optimization of lead compounds.

Influence of Substituents on Pteridine Core Biological Activity

The specific substitution pattern of 7-Methyl-6-phenylpteridine-2,4-diamine, with a methyl group at the 7-position, a phenyl group at the 6-position, and diamine moieties at the 2 and 4-positions, exemplifies the strategic functionalization of the pteridine core to achieve desired biological outcomes.

Impact of Methyl Substitution on Molecular Interactions

The introduction of a methyl group at the 7-position of the pteridine ring can significantly influence the compound's biological activity through several mechanisms:

Steric Influence: The methyl group can provide a steric constraint that orients other substituents, such as the adjacent phenyl group, into a conformation that is favorable for binding to a specific target. This can enhance selectivity by disfavoring binding to off-target proteins with different binding site topographies.

Metabolic Stability: Methylation can sometimes block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

While direct SAR studies on 7-methylpteridine (B15052687) derivatives are not extensively detailed in the provided search results, the general principles of methyl substitution in heterocyclic compounds suggest its role in fine-tuning the steric and hydrophobic properties of the molecule to optimize target engagement.

Role of Phenyl Substitution in Modulating Biological Recognition

The presence of a phenyl group at the 6-position of the pteridine core introduces a bulky, aromatic substituent that can profoundly impact biological recognition. The phenyl ring can engage in several types of interactions:

Pi-Stacking Interactions: The aromatic nature of the phenyl group allows it to participate in pi-stacking interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, within a protein's binding site. These interactions can significantly contribute to the binding affinity.

Hydrophobic Interactions: The phenyl group is inherently hydrophobic and can occupy hydrophobic pockets within the target protein, displacing water molecules and leading to a favorable entropic contribution to binding.

Effects of Diamine Moieties on Ligand-Receptor Binding

The 2,4-diamine substitution pattern is a common feature in many biologically active pteridine derivatives, including the well-known diuretic triamterene (B1681372) and several antifolate drugs. These amino groups are critical for establishing key interactions with the target protein:

Hydrogen Bonding: The amino groups at the 2- and 4-positions can act as hydrogen bond donors, forming crucial hydrogen bonds with acceptor groups (e.g., carbonyl oxygens of the peptide backbone or carboxylate side chains of acidic amino acids) in the active site. These interactions are often essential for high-affinity binding.

Electrostatic Interactions: Under physiological conditions, the amino groups can be protonated, acquiring a positive charge. This allows them to participate in favorable electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in the binding pocket.

A study on a series of substituted 2,4-diaminopteridine (B74722) derivatives as inhibitors of inducible nitric oxide synthase (iNOS) highlighted the importance of these moieties for biological activity. The study demonstrated that these compounds exhibited potent inhibitory activities, in some cases stronger than the reference compound methotrexate.

| Compound | R | R' | iNOS Inhibition (IC50, µM) |

| 10a | H | 4-Cl | Similar to MTX |

| 10b | H | 4-OCH3 | 18.85 |

| 10c | H | 4-CH3 | > MTX |

| 10d | CH3 | 4-Cl | Similar to MTX |

| 10e | CH3 | 4-OCH3 | Similar to MTX |

| 10f | CH3 | 4-CH3 | > MTX |

| 10g | C2H5 | 4-Cl | > MTX |

| 10h | C2H5 | 4-OCH3 | Similar to MTX |

| 10i | C2H5 | 4-CH3 | 24.08 |

| 10j | n-C3H7 | 4-Cl | > MTX |

| 10k | n-C3H7 | 4-OCH3 | > MTX |

| 10l | n-C3H7 | 4-CH3 | Similar to MTX |

| Data adapted from a study on substituted 2,4-diaminopteridine derivatives. MTX refers to Methotrexate. |

Multitarget Design Strategies Leveraging Pteridine Frameworks

The structural versatility of the pteridine scaffold makes it an ideal platform for the development of multitarget ligands, which are compounds designed to interact with multiple biological targets simultaneously. nih.govresearchgate.net This approach is gaining traction in drug discovery as it can offer advantages in treating complex diseases that involve multiple pathological pathways.

The design of multitarget pteridine derivatives often involves a fragment-based approach, where different substituents are strategically combined to confer affinity for different targets. nih.gov For example, a pteridine core might be functionalized with a moiety known to bind to a kinase, while another part of the molecule is designed to interact with a different enzyme or receptor.

A systematic, multidisciplinary approach combining computational fragment-based design, chemical synthesis, and crystallographic structure determination has been successfully employed to develop selective antiparasitic compounds based on the pteridine framework. nih.govresearchgate.net This strategy has yielded compounds with potent inhibitory activity against multiple parasitic enzymes, such as pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR), while maintaining selectivity over the human counterparts of these enzymes. nih.gov

Rational Design Approaches for Modulating Selectivity Towards Specific Biological Targets

Achieving selectivity for a specific biological target over other closely related ones is a major challenge in drug design. Rational design approaches for pteridine derivatives leverage a deep understanding of the structural and chemical differences between the binding sites of the target and off-target proteins.

Key strategies for modulating selectivity include:

Exploiting Subtle Structural Differences: Even minor variations in the amino acid composition or conformation of the binding sites between different targets can be exploited. By designing substituents that specifically interact with unique residues or fit into specific subpockets of the desired target, selectivity can be enhanced.

Modulating Physicochemical Properties: Fine-tuning the lipophilicity, polarity, and hydrogen bonding capacity of the pteridine derivative can influence its preference for one binding site over another.

Computational Modeling: Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding modes and affinities of pteridine derivatives to different targets. These computational methods can guide the design of new analogs with improved selectivity profiles.

For instance, in the development of selective inhibitors for parasitic enzymes, modifications to the N10, para-aminobenzoic acid (PABA), and "tail" regions of pteridine-based molecules have been systematically explored to exploit differences between the parasite and human enzymes. nih.gov This has led to the identification of compounds with significantly improved selectivity, demonstrating the power of rational design in harnessing the potential of the pteridine scaffold.

Mechanistic Investigations of Pteridine Derivatives in Biological Systems

Enzymatic Inhibition Mechanisms of Pteridine (B1203161) Derivatives

The 2,4-diaminopteridine (B74722) scaffold is a key structural feature found in many biologically active molecules, including inhibitors of essential enzymes. The following sections detail the known and potential inhibitory mechanisms of 7-Methyl-6-phenylpteridine-2,4-diamine against several critical enzyme systems.

Inhibition of Pteridine Reductase (PTR1)

Pteridine Reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Leishmania and Trypanosoma, that plays a crucial role in the parasite's folate and biopterin salvage pathways. Because it can reduce pterins and folates, PTR1 provides a metabolic bypass, allowing the parasite to survive even when its primary folate-metabolizing enzyme, Dihydrofolate Reductase (DHFR), is inhibited by drugs. This makes PTR1 a significant target for developing new anti-parasitic therapies.

Compounds featuring a 2,4-diaminopyrimidine or related 2,4-diaminopteridine skeleton are known inhibitors of both PTR1 and DHFR. This is due to the chemical similarity between these scaffolds and the natural substrates of the enzymes. Research on various 2,4-diaminopyrimidine derivatives has shown them to be competitive inhibitors with respect to the pterin substrate (like biopterin), meaning they bind to the same active site as the natural substrate, preventing it from binding and being processed.

While the general class of 2,4-diaminopteridine compounds has been investigated for PTR1 inhibition, specific enzymatic inhibition data, such as inhibition constants (Kᵢ) or IC₅₀ values, for this compound are not available in the reviewed literature.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate Reductase (DHFR) is a vital enzyme in both prokaryotic and eukaryotic cells. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides (like thymine) and certain amino acids. By inhibiting DHFR, cell growth and proliferation can be halted, which is why DHFR inhibitors are widely used as anticancer (e.g., Methotrexate) and antimicrobial (e.g., Trimethoprim) agents.

The 2,4-diaminopteridine core of this compound is structurally analogous to folic acid, the precursor to DHFR's natural substrate. This structural mimicry is a hallmark of many classical DHFR inhibitors. These inhibitors typically act in a competitive manner, binding tightly to the active site of DHFR and blocking the binding of dihydrofolate. Studies on various 2,4-diaminopyrimidine derivatives confirm that they act as competitive inhibitors of DHFR.

Despite the relevance of its core structure, specific mechanistic studies and quantitative inhibition data for this compound against DHFR are not detailed in the currently available scientific literature.

Modulation of Polo-like Kinase 1 (PLK1) Activity

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis. It is involved in processes such as mitotic entry, spindle formation, and cytokinesis. Due to its overexpression in a wide range of human cancers, PLK1 has become a significant target for the development of novel anticancer therapies. Known inhibitors of PLK1, such as BI-2536 and GSK461364A, are typically ATP-competitive, binding to the kinase's ATP-binding pocket to block its activity.

Currently, there is no available research in the scientific literature to suggest that this compound modulates the activity of Polo-like Kinase 1.

Inhibition of Histone Deacetylase (HDAC) Isoforms

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, which are key components of chromatin. This process leads to a more condensed chromatin structure, typically resulting in transcriptional repression. Because aberrant HDAC activity is implicated in various diseases, particularly cancer, HDAC inhibitors have emerged as a promising class of therapeutic agents. Some heterocyclic compounds, such as 2,4-diamino-6,7-dimethoxyquinazoline, have been identified as HDAC inhibitors.

However, there is no scientific literature available that describes or quantifies the inhibition of any HDAC isoforms by this compound.

Activity Against Xanthine Oxidoreductase (XOR)

Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Certain pteridine derivatives have been identified as inhibitors of this enzyme. For example, pterin-6-aldehyde has been shown to inhibit xanthine oxidase. The affinity of pteridine compounds for the enzyme can be sensitive to substitutions on the pteridine ring.

There are currently no specific studies in the reviewed literature that investigate or report on the activity of this compound against Xanthine Oxidoreductase.

Interactions with Other Key Enzyme Systems (e.g., Carbonic Anhydrase, Tryptophan Hydroxylase)

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibitors, typically sulfonamide-based compounds, are used to treat a variety of conditions. There is no evidence in the current literature to suggest an interaction between this compound and carbonic anhydrase isoforms.

Tryptophan Hydroxylase (TPH): Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin. It exists in two main isoforms, TPH1 (found primarily in the periphery) and TPH2 (found in the brain). The regulation of TPH activity is critical for maintaining normal serotonin levels. No research has been found that documents any interaction between this compound and tryptophan hydroxylase.

Cellular Pathway Modulation by Pteridine Scaffolds in Model Systems

Pteridine derivatives are well-established as crucial cofactors for a multitude of enzymes involved in fundamental cellular processes. Their ability to participate in redox reactions and as carriers of one-carbon units underpins their involvement in various metabolic pathways.

Pteridine derivatives, particularly in their reduced tetrahydrobiopterin (BH4) form, are indispensable for the function of aromatic amino acid hydroxylases. These enzymes catalyze the hydroxylation of phenylalanine, tyrosine, and tryptophan, which are precursor steps in the synthesis of other amino acids and critical signaling molecules. Although direct studies on this compound are lacking, the structural similarity to endogenous pteridines suggests a potential to interact with or modulate these enzymatic pathways. The general involvement of pteridine cofactors in amino acid metabolism is summarized in the table below.

| Enzyme | Substrate | Product | Pteridine Cofactor |

| Phenylalanine hydroxylase | Phenylalanine | Tyrosine | Tetrahydrobiopterin (BH4) |

| Tyrosine hydroxylase | Tyrosine | L-DOPA | Tetrahydrobiopterin (BH4) |

| Tryptophan hydroxylase | Tryptophan | 5-Hydroxytryptophan | Tetrahydrobiopterin (BH4) |

Folate, a well-known pteridine derivative, plays a central role in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. In the form of various tetrahydrofolate derivatives, it acts as a donor of one-carbon units in several steps of nucleotide biosynthesis. The 2,4-diaminopteridine core is a key structural feature of antifolate drugs, which inhibit dihydrofolate reductase, an enzyme essential for regenerating the active form of folate. This inhibition disrupts nucleic acid synthesis, leading to cell growth arrest. While the specific effects of this compound on these pathways have not been elucidated, its 2,4-diaminopteridine scaffold suggests a potential for interaction with enzymes involved in folate metabolism and nucleic acid synthesis.

The synthesis of several key neurotransmitters is critically dependent on pteridine cofactors. As mentioned in the context of amino acid metabolism, tetrahydrobiopterin (BH4) is an essential cofactor for tyrosine hydroxylase and tryptophan hydroxylase. These enzymes catalyze the rate-limiting steps in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) and serotonin, respectively. Consequently, the availability and regulation of pteridine cofactors have a direct impact on neuronal function. The potential for this compound to influence these pathways would depend on its ability to act as a cofactor, precursor, or inhibitor of the key enzymes involved in neurotransmitter synthesis.

Role of Redox Chemistry in Pteridine Biological Functions

The biological activity of many pteridine derivatives is intrinsically linked to their redox properties. The pyrazine (B50134) ring of the pteridine nucleus can exist in different oxidation states (fully oxidized, dihydro, and tetrahydro forms). This allows them to participate in a variety of biological redox reactions, acting as electron donors or acceptors. For instance, the function of tetrahydrobiopterin as a cofactor for hydroxylases involves its oxidation to a dihydro form, which is then recycled back to the active tetrahydro form by dihydropteridine reductase. This redox cycling is fundamental to its biological function. The specific redox potential of this compound would determine its capacity to engage in similar biological electron transfer processes.

Investigation of Antiradical and Antioxidant Activities of Pteridine Derivatives

Several studies have highlighted the potential of pteridine derivatives to act as radical scavengers and antioxidants. Reactive oxygen species (ROS) are implicated in a range of inflammatory and degenerative diseases. The electron-rich nature of the pteridine ring system allows it to donate electrons to neutralize free radicals. A novel series of N-substituted 2,4-diaminopteridines has been synthesized and shown to exhibit potent lipid antioxidant properties nih.govresearchgate.net. While specific data for this compound is not available, the 2,4-diaminopteridine core is considered a promising scaffold for developing agents with anti-inflammatory and antioxidant activities nih.govresearchgate.net. The antioxidant capacity of such compounds is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound Class | Antioxidant Activity | Potential Mechanism |

| N-substituted 2,4-diaminopteridines | Potent lipid antioxidant properties | Radical scavenging by the pteridine core |

| General Pteridine Derivatives | Potential for ROS scavenging | Electron donation from the heterocyclic ring system |

It is important to note that while the general properties of the pteridine class of compounds provide a basis for understanding the potential roles of this compound, specific experimental validation is necessary to confirm its precise biological and chemical activities.

Emerging Research Directions and Future Perspectives in 7 Methyl 6 Phenylpteridine 2,4 Diamine Research

Development of Novel Pteridine-Based Chemical Probes for Biological Systems

The development of chemical probes is a crucial area of chemical biology, providing tools to investigate and manipulate biological systems. mskcc.org Pteridine (B1203161) derivatives, with their intrinsic fluorescence and biological relevance, are attractive scaffolds for the design of such probes.

Researchers have successfully designed and synthesized pterin-based fluorescent probes to facilitate high-throughput screening for enzyme inhibitors. For instance, fluorescent probes derived from potent pterin-based inhibitors of dihydropteroate (B1496061) synthase (DHPS) have been developed. nih.govacs.org These probes enable fluorescence polarization assays, which are robust, reproducible, and suitable for identifying inhibitors that bind to specific subsites of the target enzyme. acs.org This approach offers significant advantages over traditional screening methods. nih.gov

The future in this area will likely involve the creation of more sophisticated pteridine-based probes. These could include probes with enhanced photophysical properties, such as longer emission wavelengths to minimize background fluorescence in cellular environments, and probes designed for specific imaging modalities. The development of probes based on the 7-Methyl-6-phenylpteridine-2,4-diamine scaffold could provide specific tools to study its currently unknown biological targets and pathways.

Key Research Findings in Pteridine-Based Probe Development:

| Probe Type | Application | Key Finding |

| Pterin-based fluorescent probes | High-throughput screening for DHPS inhibitors | Enabled a robust and reproducible fluorescence polarization assay. nih.govacs.org |

| Labeled small molecules (e.g., fluorescent, biotinylated) | Investigation of cellular chaperone systems | Allows for microscopy, flow cytometry, and proteomic analyses. mskcc.org |

Advancements in Stereoselective and Efficient Synthetic Methodologies for Complex Pteridine Architectures

The synthesis of pteridine derivatives can be challenging due to the complexity of the bicyclic ring system and the need for specific regioselectivity and stereoselectivity. numberanalytics.com Several classical methods, such as the Gabriel-Isay condensation, Timmis reaction, and Viscontini reaction, have been the mainstay of pteridine synthesis. nih.govderpharmachemica.com

Recent advancements have focused on improving the efficiency and stereoselectivity of these reactions. For example, improved reaction yields for key pteridine intermediates have been achieved, facilitating the synthesis of a wider range of derivatives. nih.gov The development of stereoselective methods is particularly important for producing optically pure pyrrolidine-containing drugs and their precursors, a structural motif that can be incorporated into more complex pteridine-based molecules. mdpi.com

Future synthetic efforts will likely focus on the development of novel, more versatile synthetic routes that allow for the precise installation of various functional groups onto the pteridine core. This will enable the creation of diverse chemical libraries for drug discovery and the synthesis of complex natural products and their analogues. nih.gov For this compound, new synthetic strategies could facilitate the generation of derivatives with modified phenyl or methyl groups to probe structure-activity relationships.

Established Synthetic Routes for Pteridines:

| Method | Description |

| Gabriel-Isay Condensation | Condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.gov |

| Timmis Reaction | Condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. nih.gov |

| Viscontini Reaction | Reaction of a 6-substituted pteridine with a reducing agent to form a dihydropteridine. nih.gov |

Integration of High-Throughput Screening with Computational Methods for Pteridine Discovery

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid screening of large compound libraries. ewadirect.comchemdiv.comufl.edu When combined with computational methods, HTS becomes an even more powerful tool for identifying novel bioactive compounds. frontiersin.org

In the context of pteridine research, computational fragment-based design and molecular docking have been used to design novel pteridine derivatives with specific inhibitory activities. nih.govresearchgate.net For example, a multidisciplinary approach combining computational design, crystallographic structure determination, and synthesis led to the development of potent inhibitors of kinetoplastid pteridine reductase 1 (PTR1). nih.gov Such in silico approaches can prioritize compounds for synthesis and testing, thereby increasing the efficiency of the drug discovery process. nih.gov

The future of pteridine discovery will see a deeper integration of these technologies. The use of artificial intelligence and machine learning algorithms to analyze HTS data and predict the biological activity of virtual pteridine libraries will likely become more common. This will accelerate the identification of lead compounds like this compound for a variety of therapeutic targets. chemdiv.com

Synergies of HTS and Computational Methods:

| Technique | Application in Pteridine Research |

| High-Throughput Screening (HTS) | Rapidly screen large libraries of pteridine derivatives for biological activity. nih.gov |

| Virtual Screening | Use computer models to predict the binding of pteridine compounds to target proteins. ewadirect.com |

| Molecular Docking | Simulate the interaction between a pteridine ligand and its target receptor. frontiersin.org |

| Computational Mutagenesis | In silico modification of a pteridine scaffold to optimize its activity. frontiersin.org |

Exploration of Undiscovered Biological Targets for Pteridine Activity

Pteridine derivatives are known to interact with a wide array of biological targets, including enzymes in the folate pathway like dihydrofolate reductase (DHFR) and PTR1. numberanalytics.comnih.gov The therapeutic potential of pteridines extends to cancer, neurological disorders, and infectious diseases. numberanalytics.comnih.gov However, the full spectrum of their biological activities and molecular targets remains to be elucidated. um.esontosight.ai

Recent research has begun to uncover novel roles for pteridines. For instance, native metabolomics has identified pteridines as ligands for the CutA protein, suggesting a role in coordinating copper homeostasis and redox balance. researchgate.netbiorxiv.org The antitumor activity of pteridine-based compounds is a particularly active area of research, with several molecular targets having been identified. um.es

The future in this area will involve a systematic effort to deorphanize pteridine compounds, including this compound, by identifying their currently unknown biological targets. This will likely involve a combination of affinity-based proteomics, genetic screening approaches, and computational target prediction. Uncovering these new targets will open up new avenues for therapeutic intervention.

Known and Potential Biological Roles of Pteridines:

| Biological Process | Known Pteridine Involvement | Potential Future Directions |

| Folate Metabolism | Cofactors for enzymes like DHFR and PTR1. numberanalytics.comnih.gov | Development of selective inhibitors for anti-parasitic and anti-cancer therapies. |

| Redox Homeostasis | Pteridines as redox shuttles and ligands for copper-binding proteins. researchgate.netbiorxiv.org | Exploration of their role in oxidative stress-related diseases. |

| Cancer Biology | Inhibition of cancer cell growth and induction of apoptosis. numberanalytics.comnih.gov | Identification of novel oncogenic targets of pteridine derivatives. |

| Immune Modulation | Neopterin as a marker of immune activation. um.es | Investigation of the immunomodulatory properties of other pteridines. |

Innovations in Analytical Techniques for Pteridine Metabolomics and Interactomics

Understanding the metabolism and interactions of pteridines within biological systems is crucial for elucidating their function. A variety of analytical techniques have been developed for the determination of pteridines in biological samples, including high-performance liquid chromatography (HPLC), capillary electrophoresis, and enzyme-linked immunosorbent assays (ELISA). mdpi.com

Recent innovations have focused on increasing the sensitivity and throughput of these methods. For example, a high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-QTOF MS) method has been developed for the simultaneous quantification of multiple intracellular pteridines. nih.gov This allows for comprehensive pteridinic profiling, which can generate new hypotheses about their physiological and pathological functions. nih.gov Capillary electrophoresis with laser-induced fluorescence detection offers another highly sensitive method for monitoring pteridine levels in bodily fluids. nih.gov

The future of pteridine analysis will likely involve the wider application of "omics" technologies. Metabolomics studies will provide a more complete picture of how pteridine metabolism is altered in disease states. nih.govnih.gov Interactomics, the study of interactions between molecules, will help to build a comprehensive map of the proteins and other biomolecules that pteridines like this compound interact with in the cell.

Advanced Analytical Techniques for Pteridine Analysis:

| Technique | Application | Advantages |

| HPLC-QTOF MS | Simultaneous quantification of multiple intracellular pteridines. nih.gov | High sensitivity, specificity, and throughput. nih.gov |

| Capillary Electrophoresis with LIF | Monitoring of pteridine levels in urine and other biological fluids. nih.gov | Excellent separation efficiency and low detection limits. nih.gov |

| Native Metabolomics | Identification of natural ligands for proteins. researchgate.netbiorxiv.org | Allows for the discovery of novel protein-metabolite interactions. biorxiv.org |

Q & A

Q. What interdisciplinary approaches integrate computational, synthetic, and biological data for holistic analysis?

- Methodological Answer : Adopt systems chemistry frameworks, combining cheminformatics (e.g., KNIME pipelines) for data aggregation, synthetic biology tools for pathway engineering, and bioactivity clustering algorithms. Use platforms like Galaxy for reproducible workflow sharing .

Methodological Notes

- Safety Protocols : Always use NIOSH-certified respirators and chemically resistant gloves (e.g., nitrile) during synthesis. Implement fume hoods and emergency showers as per OSHA guidelines .

- Data Integrity : Employ blockchain-secured ELNs (electronic lab notebooks) for tamper-proof data recording and version control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.